2,7-dimethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridine ring. The presence of two methyl groups at positions 2 and 7 of the imidazole
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been reported to exhibit diverse biological activity . They are known to be analgesic, nonsteroidal anti-inflammatory agents, exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . Some compounds of this class are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets to induce a range of effects, including analgesic, anti-inflammatory, antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activities .
Biochemical Pathways
It’s known that imidazo[4,5-b]pyridine derivatives can influence a variety of biochemical pathways due to their diverse biological activity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to possess antiviral, antimicrobial, and cytotoxic activities .
Biochemical Analysis
Cellular Effects
Other imidazopyridine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazopyridines generally exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Imidazopyridines are generally involved in various metabolic pathways, interacting with different enzymes and cofactors .
Biological Activity
2,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 160.18 g/mol. Its structure features a fused imidazole and pyridine ring system, which is crucial for its biological interactions.
Antitubercular Activity
Research has demonstrated that derivatives of imidazo[4,5-b]pyridine exhibit potent antitubercular properties. A study synthesized several derivatives and evaluated their activity against Mycobacterium tuberculosis (H37Rv). Notably, compounds with minimal inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L were identified as promising candidates for further development . The mechanism appears to involve inhibition of the DprE1 enzyme, critical for mycobacterial cell wall synthesis .
Antiproliferative Activity
The antiproliferative effects of this compound derivatives have been assessed against various cancer cell lines. One study reported that certain modifications to the imidazo[4,5-b]pyridine structure significantly improved antiproliferative activity against HeLa and MDA-MB-231 cell lines. The presence of hydroxyl (-OH) groups in these compounds enhanced their efficacy, yielding IC50 values as low as 0.021 μM in some cases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : This compound acts as a kinase inhibitor, affecting pathways involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It has been shown to influence various signaling pathways including Wnt signaling and apoptosis modulation .
- Receptor Interactions : The compound interacts with serotonin receptors and may modulate neurotransmitter systems, contributing to its potential neuroprotective effects.
Case Study 1: Antitubercular Screening
In a systematic investigation of imidazo[4,5-b]pyridine derivatives for antitubercular activity, researchers identified several compounds with high potency against drug-susceptible and multidrug-resistant strains of M. tuberculosis. For instance:
Compound | MIC (μg/mL) against H37Rv | MIC (μg/mL) against MDR Strains |
---|---|---|
Compound A | 0.025 | 0.030 |
Compound B | 0.036 | 0.036 |
Compound C | 0.026 | 0.025 |
These findings highlight the potential of this compound class in addressing the growing challenge of tuberculosis resistance .
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of modified imidazo[4,5-b]pyridine derivatives demonstrated significant antiproliferative effects across various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa | 0.058 |
A549 | 0.035 |
MDA-MB-231 | 0.021 |
The results indicate that structural modifications can substantially enhance biological activity against cancer cells .
Properties
IUPAC Name |
2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-4-9-8-7(5)10-6(2)11-8/h3-4H,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRKPOJJEMOZLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115951-60-5 | |
Record name | 2,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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